2-Isobutyrylamino-thiazole-4-methanol
Description
2-Isobutyrylamino-thiazole-4-methanol is a thiazole derivative characterized by an isobutyryl amino group (–NH–CO–C(CH₃)₂) at the 2-position and a hydroxymethyl (–CH₂OH) group at the 4-position of the thiazole ring. These analogs share key structural motifs, including substituted thiazole cores and functionalized side chains, which inform hypotheses about the physicochemical and biological properties of this compound.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h4-5,11H,3H2,1-2H3,(H,9,10,12) |
InChI Key |
QNABWWMIXKERAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives
Key Observations:
- Substituent Effects on Lipophilicity: The isopropyl group in 2-Isopropyl-4-(methylaminomethyl)thiazole enhances lipophilicity compared to the methoxyphenyl group in 2-(4-Methoxyphenyl)thiazol-4-ylmethanamine, which may influence membrane permeability and bioavailability .
- Electron-Donating vs.
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